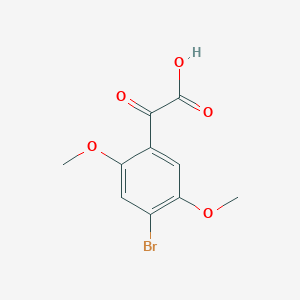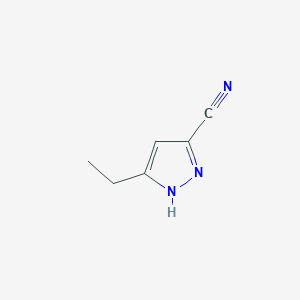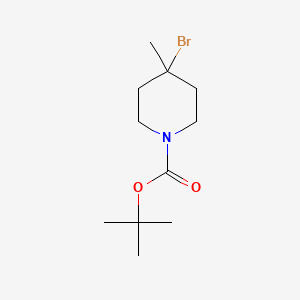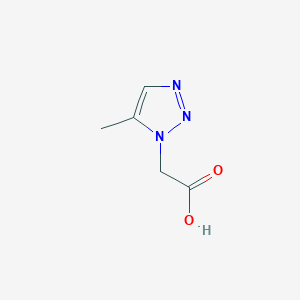![molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8](/img/structure/B6617532.png)
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (hereafter referred to as NBTCH) is a compound that belongs to the class of heterocyclic aromatic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NBTCH has been studied for its potential as an inhibitor of a variety of enzymes, as well as its ability to bind to metal ions. Furthermore, NBTCH has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
NBTCH has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. In addition, NBTCH has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, NBTCH has been studied for its ability to bind to metal ions, such as iron, which can be used for the synthesis of metal-organic frameworks.
Wirkmechanismus
NBTCH binds to cytochrome P450 enzymes and acetylcholinesterase through hydrogen bonding and hydrophobic interactions. The binding of NBTCH to cytochrome P450 enzymes and acetylcholinesterase results in the inhibition of their activity. Furthermore, NBTCH can bind to metal ions through electrostatic interactions, which can be used for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
NBTCH has been found to have a number of biochemical and physiological effects. In vitro studies have shown that NBTCH can inhibit the activity of cytochrome P450 enzymes and acetylcholinesterase. In addition, NBTCH has been found to have cytotoxic effects in cancer cells, and it has been found to increase the expression of certain genes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using NBTCH in lab experiments is its high yield and low cost. Furthermore, it is relatively easy to synthesize, and it can be used in a variety of applications. However, there are some limitations to using NBTCH in lab experiments. For example, it can be difficult to control the amount of NBTCH in a reaction, and it can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on NBTCH. For example, further studies could be conducted to investigate its potential as an inhibitor of other enzymes. In addition, further studies could be conducted to investigate its potential as an anticancer agent. Furthermore, further studies could be conducted to investigate its potential as a metal-organic framework component. Finally, further studies could be conducted to investigate its potential as an antioxidant.
Synthesemethoden
NBTCH can be synthesized through a reaction between 3-bromo-5-trifluoromethylphenyl bromide and 5-chloro-2-hydroxybenzamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as triethylamine. The reaction is typically carried out at room temperature, and the yield is typically high.
Eigenschaften
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDHEHRSNRVSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90803709 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
CAS RN |
634185-03-8 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)


